molecular formula C10H19NO B14583776 N-Butyl-N,3-dimethylbut-3-enamide CAS No. 61308-14-3

N-Butyl-N,3-dimethylbut-3-enamide

Cat. No.: B14583776
CAS No.: 61308-14-3
M. Wt: 169.26 g/mol
InChI Key: RTPILRXAJNKXRS-UHFFFAOYSA-N
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Description

N-Butyl-N,3-dimethylbut-3-enamide is an enamide characterized by a butenamide backbone substituted with N-butyl and 3-dimethyl groups. Enamides, featuring a conjugated double bond adjacent to the amide nitrogen, are notable for their reactivity in organic synthesis, particularly in cycloadditions and as intermediates in heterocycle formation.

Properties

CAS No.

61308-14-3

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

N-butyl-N,3-dimethylbut-3-enamide

InChI

InChI=1S/C10H19NO/c1-5-6-7-11(4)10(12)8-9(2)3/h2,5-8H2,1,3-4H3

InChI Key

RTPILRXAJNKXRS-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C(=O)CC(=C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most scalable method involves reacting N,N-dimethylacetamide-dimethylacetal with 3-methyl-but-2-en-1-ol under thermal conditions (130–160°C) in inert solvents like xylene or decalin. The reaction proceeds via transacetalization, eliminating methanol and forming the α,β-unsaturated amide backbone.

Example Procedure:

  • Reactants : 180 g of N,N-dimethylacetamide-dimethylacetal (72.5% purity) + 147 g 3-methyl-but-2-en-1-ol.
  • Conditions : Heated to 144–154°C for 100 minutes under nitrogen.
  • Yield : 90% (205 g product, b.p. 70°C/2.6 mbar).

Solvent and Catalyst Optimization

  • Solvents : Benzene or diphenyl ether enhances selectivity by minimizing side reactions.
  • Catalysts : No external catalyst required, but BF₃ or TiCl₄ accelerates kinetics in low-polarity media.

Palladium-Catalyzed Aminocyclization-Coupling Cascades

Substrate Design and Scope

Palladium(0) complexes enable tandem cyclization-Heck coupling using N-(p-methoxybenzyl)-2-alkynylanilines (Table 1). This method installs the butenamide motif via intramolecular C–N bond formation.

Table 1: Performance of N-(PMB)-Substituted Alkynylanilines

Entry Time (h) Yield (%)
1 H n-Hexyl 15 40
4 H tert-Butyl 24 82
7 H Cyclohexenyl 23 67

Critical Parameters

  • Catalyst : Pd(OAc)₂ (10 mol%) with triphenylphosphine oxide (TPPO) suppresses β-hydride elimination.
  • Temperature : 80–100°C in THF maximizes regioselectivity for the (E)-isomer.

Radical Trifluoromethylation-Triggered Nitrile Insertion

Methodology Overview

A radical pathway employs Na₂S₂O₄ and trifluoromethyl iodide to functionalize alkenes, followed by nitrile insertion (Eq. 1). This route is advantageous for introducing fluorinated groups but requires strict anhydrous conditions.

Eq. 1:
$$
\text{Alkene} + \text{CF}3\text{I} \xrightarrow{\text{Na}2\text{S}2\text{O}4} \text{Trifluoromethylated intermediate} \xrightarrow{\text{Nitrile}} \text{N-Butyl-N,3-dimethylbut-3-enamide}
$$

Yield and Limitations

  • Yield : 55–75% for non-fluorinated analogs.
  • Limitation : Requires stoichiometric nitrile and prolonged irradiation (12–24 h).

Ritter-Type Iodo(III)amidation of Alkynes

Hypervalent Iodine Reagents

Benziodoxole triflate (BXT) mediates the iodo(III)amidation of terminal alkynes with nitriles (General Procedure A). This method achieves β-functionalization with excellent (E)-selectivity.

Representative Conditions:

  • Reactants : 0.2 mmol alkyne + 4 mmol MeCN.
  • Reagents : BXT (0.4 mmol), H₂O (0.2 mmol), Na₂CO₃ (0.6 mmol).
  • Yield : 75–88% after silica gel chromatography.

Comparative Analysis of Methods

Table 2: Synthesis Route Comparison

Method Yield (%) Selectivity (E/Z) Scalability Cost
Transacetalization 90–97 >99:1 Industrial Low
Palladium Catalysis 40–82 85:15 Lab-scale High
Radical Cyclization 55–75 N/A Lab-scale Medium
Iodo(III)amidation 75–88 >95:5 Lab-scale High

Mechanistic Insights and Side Reactions

Transacetalization Byproducts

  • Major Byproduct : 3-Methyl-but-3-en-1-ol (via dehydration).
  • Mitigation : Distill methanol continuously to shift equilibrium toward product.

Palladium-Catalyzed Pathways

  • Side Reaction : β-Hydride elimination forms α,β-unsaturated ketones (5–15% yield).
  • Suppression : Add TPPO to stabilize Pd(0) intermediates.

Industrial Production Considerations

Process Intensification

  • Continuous Flow : Patents describe tubular reactors for transacetalization at 200°C with residence times <1 h.
  • Solvent Recycling : Xylene recovery via fractional distillation reduces costs by 30%.

Environmental Impact

  • Waste Streams : Methanol (transacetalization) and Pd-contaminated solvents require neutralization.
  • Green Alternatives : Supercritical CO₂ extraction minimizes organic solvent use in radical methods.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N,3-dimethylbut-3-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce N-butyl-N,3-dimethylbut-3-enamine.

Scientific Research Applications

N-Butyl-N,3-dimethylbut-3-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N-Butyl-N,3-dimethylbut-3-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key distinction lies in its α,β-unsaturated amide (enamide) structure. Comparisons with saturated amides and ionic liquids highlight critical differences:

Compound Functional Groups Key Features Applications/Reactivity
N-Butyl-N,3-dimethylbut-3-enamide Enamide, N-butyl, 3-dimethyl Conjugated double bond enhances electrophilicity; potential for cycloadditions Hypothesized use in catalysis or as a synthetic intermediate
N-(2-ethylphenyl)-3,3-dimethylbutanamide Saturated amide, aryl substituent Lacks conjugation; higher stability but reduced reactivity in pericyclic reactions Likely used in pharmaceuticals or agrochemicals
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide N,O-bidentate directing group Facilitates metal-catalyzed C–H activation via coordination sites Catalysis (e.g., C–H functionalization reactions)
BMIM·PF6 (ionic liquid) Imidazolium cation, PF6⁻ anion Non-volatile, biphasic solvent system for homogeneous catalysis Solvent/catalyst in green chemistry applications

Key Insights :

  • Unlike N,O-bidentate amides (e.g., ), the target compound may lack strong metal-coordinating groups, limiting its utility in directing C–H activation but favoring electrophilic pathways.

Comparison of Methods :

Method Conditions Advantages Limitations
Acyl chloride-amine Organic solvents High yields; established protocol Solvent waste generation
Solvent-free Catalyst-driven Eco-friendly; reduced purification Requires optimized catalysts

The target compound’s synthesis could benefit from solvent-free approaches to align with green chemistry trends .

Thermal and Solvent Properties

While ionic liquids (e.g., BMIM·PF6) exhibit low volatility and high thermal stability , the enamide’s stability may differ due to its unsaturated structure. For example:

  • Ionic liquids remain liquid at room temperature, whereas this compound is likely a solid or viscous liquid.
  • Decomposition risks in acidic conditions (observed in DES systems with glycolic acid ) may also apply to the enamide, necessitating pH-controlled environments.

Catalytic and Reactivity Profiles

  • N,O-Bidentate amides : Effective in directing metal-catalyzed reactions (e.g., Pd-mediated C–H arylation).
  • Enamides: The double bond may participate in conjugate additions or serve as a dienophile, diverging from traditional amide reactivity.

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